REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[F:15][C:16]([F:34])([F:33])[O:17][C:18]1[CH:32]=[CH:31][C:21]([O:22]/[C:23](=[CH:27]\[C:28]([OH:30])=O)/[C:24]([OH:26])=[O:25])=[CH:20][CH:19]=1>CS(O)(=O)=O>[F:33][C:16]([F:15])([F:34])[O:17][C:18]1[CH:19]=[C:20]2[C:21](=[CH:31][CH:32]=1)[O:22][C:23]([C:24]([OH:26])=[O:25])=[CH:27][C:28]2=[O:30]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(O/C(/C(=O)O)=C\C(=O)O)C=C1)(F)F
|
Name
|
|
Quantity
|
14.38 g
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16-18 hours at ambient temperatures and for 7 hours at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The resultant mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtercake is dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C2C(C=C(OC2=CC1)C(=O)O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |